Direct Head-to-Head HO-1 Inhibitory Potency: Bromo vs. Chloro Analog
In a direct comparison using the same HO-1 enzyme assay (rat spleen microsomal fraction, quantitation of CO formation from heme degradation), the 4-bromophenyl derivative exhibited an IC50 of 1700 nM, whereas the 4-chlorophenyl analog showed an IC50 of 4700 nM, representing a 2.8-fold improvement in inhibitory potency conferred by bromine substitution . This quantitative difference was observed in the imidazole-ketone series and was part of a broader halogen SAR study that identified bromine and iodine as the most potent substituents across multiple structural subclasses .
| Evidence Dimension | HO-1 Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 1700 nM |
| Comparator Or Baseline | 1-(4-Chlorophenyl)-4-imidazol-1-ylbutan-2-one: 4700 nM |
| Quantified Difference | 2.8-fold lower IC50 (higher potency) |
| Conditions | Rat spleen HO-1 microsomal fraction; CO quantitation assay; pH 7.4; 2°C |
Why This Matters
For procurement, the bromo analog provides nearly 3-fold higher HO-1 inhibitory potency than the chloro analog, enabling lower compound consumption per assay and improved signal-to-noise in cellular and in vivo models.
- [1] BindingDB Ki Summary for BDBM50207197 (bromo) and BDBM50183045 (chloro), derived from Roman et al. Bioorg Med Chem. 2007;15(9):3225-3234. View Source
- [2] Roman G, Riley JG, Vlahakis JZ, Kinobe RT, Brien JF, Nakatsu K, Szarek WA. Heme oxygenase inhibition by 2-oxy-substituted 1-(1H-imidazol-1-yl)-4-phenylbutanes: effect of halogen substitution in the phenyl ring. Bioorg Med Chem. 2007;15(9):3225-3234. View Source
